Ribociclib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ribociclib, also known by its trade name Kisqali, is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced breast cancer in postmenopausal women. By inhibiting CDK4 and CDK6, ribociclib effectively blocks the cell cycle progression from the G1 phase to the S phase, leading to cell cycle arrest in cancer cells that depend on these pathways for proliferation .

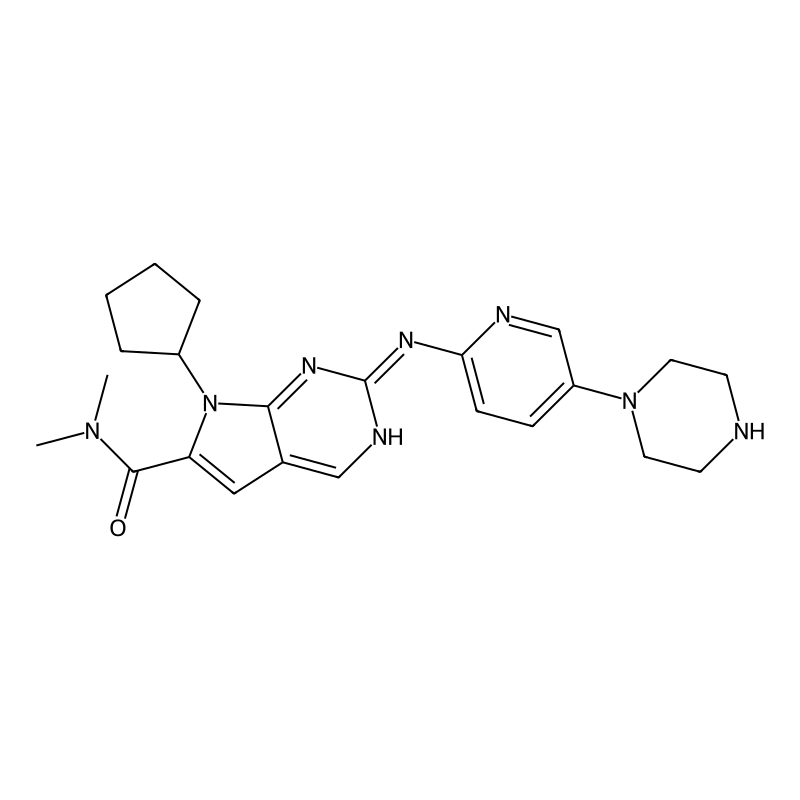

The chemical formula for ribociclib is C23H30N8O, with a molecular weight of approximately 434.55 g/mol. The compound is characterized by its small molecular size and oral bioavailability, making it convenient for patient administration .

Mechanism of Action:

Ribociclib is a specific inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases play a crucial role in cell cycle progression by regulating the transition from G1 to S phase []. By inhibiting CDK4/6, ribociclib essentially halts cell division, hindering the growth and proliferation of cancer cells.

Application in Breast Cancer:

The primary focus of ribociclib research lies in its application for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer (ABC) []. Clinical trials, such as MONALEESA-2, have demonstrated its effectiveness in extending progression-free survival (PFS) and overall survival (OS) when combined with endocrine therapy compared to endocrine therapy alone [].

Immunomodulatory Effects:

Emerging research suggests that ribociclib might have additional benefits beyond cell cycle arrest. Studies like the RIBECCA trial indicate that ribociclib treatment can positively influence the immune response in patients with HR+ breast cancer []. It appears to activate the existing immune system rather than inducing a new one, potentially paving the way for combination therapies with immunotherapies to further enhance the immune response [].

- Formation of Key Intermediates: Initial steps may involve the synthesis of key intermediates through standard organic reactions such as amination and alkylation.

- Cyclization: Subsequent cyclization reactions are performed to form the bicyclic structure characteristic of ribociclib.

- Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity levels suitable for pharmaceutical use.

The exact synthetic route may vary based on proprietary methods developed by pharmaceutical companies like Novartis .

Ribociclib's mechanism of action involves the inhibition of the cyclin D-CDK4/6 complexes, which play a crucial role in regulating the cell cycle. By preventing the phosphorylation of retinoblastoma protein (Rb), ribociclib leads to the sequestration of E2F transcription factors, effectively halting cell cycle progression and inducing apoptosis in susceptible cancer cells .

Clinical studies have demonstrated that ribociclib can significantly inhibit tumor growth in various estrogen receptor-positive models when used alone or in combination with other therapies such as aromatase inhibitors . Its efficacy has been further enhanced when combined with agents like letrozole or fulvestrant .

Ribociclib is primarily indicated for:

- Breast Cancer Treatment: It is used in combination with aromatase inhibitors or fulvestrant for treating advanced breast cancer in postmenopausal women.

- Clinical Trials: Ongoing research is exploring its efficacy against other cancer types and potential combinations with immunotherapy agents to enhance therapeutic outcomes .

Ribociclib has been shown to interact significantly with other drugs metabolized by CYP3A4. For instance:

- Strong CYP3A4 Inhibitors: Co-administration with strong inhibitors like ritonavir can increase ribociclib exposure significantly.

- Strong CYP3A4 Inducers: Conversely, strong inducers such as rifampicin can drastically reduce ribociclib levels, potentially compromising its efficacy .

Monitoring renal function is also essential due to its effects on renal transporters that may lead to increased creatinine levels during treatment .

Ribociclib belongs to a class of drugs known as CDK inhibitors. Other compounds in this class include:

| Compound Name | Mechanism of Action | Indications |

|---|---|---|

| Palbociclib | Inhibits CDK4/6 | Breast cancer |

| Abemaciclib | Inhibits CDK4/6 | Breast cancer |

| Dinaciclib | Broad-spectrum CDK inhibitor | Various cancers |

Uniqueness of Ribociclib

Ribociclib is unique among these compounds due to its specific profile concerning liver metabolism and interactions with CYP3A4. It has shown particular promise in combination therapies that enhance immune response against tumors, distinguishing it from others that may not have similar synergistic effects when combined with immunotherapy agents .

Primary Synthetic Pathway - Novartis Route

The primary commercial synthesis of ribociclib begins with 5-bromo-2,4-dichloropyrimidine as the starting material, which undergoes selective substitution with cyclopentanamine to form the key intermediate [2]. This intermediate is then coupled with propargyl alcohol, followed by intramolecular cyclization using tetrabutylammonium fluoride in tetrahydrofuran to afford the pyrrolo[2,3-d]pyrimidine core structure [2]. The process continues with substitution using dimethylamine and subsequent oxidation to form the carboxamide functionality [2]. The final step involves coupling with the protected piperazine-pyridine side chain, followed by deprotection of the tert-butyloxycarbonyl group to yield ribociclib [2].

Alternative Synthetic Approaches

Several alternative synthetic routes have been developed to address manufacturing challenges and improve process economics [3]. One significant approach involves the modification of intermediate synthesis pathways, utilizing different coupling strategies to achieve the same molecular target [3]. Research has demonstrated that alternative synthetic methodologies can achieve comparable yields while reducing the dependency on expensive reagents and catalysts [3].

The development of metal-free synthetic approaches has gained considerable attention, particularly for the nucleophilic aromatic substitution reaction between chloropyrimidine and aminopyridine intermediates [6]. This approach utilizes lithium hexamethyldisilazide as a strong, non-nucleophilic base, eliminating the need for palladium-based catalysts and associated purification challenges [6].

Green Chemistry Approaches

Recent developments have focused on implementing green chemistry principles in ribociclib synthesis [5] [7]. These approaches emphasize the use of safer solvents, reduction of hazardous chemical synthesis pathways, and implementation of catalytic processes [5]. Phase transfer catalysis has been successfully employed in coupling reactions, utilizing simple carbonates and avoiding harmful chlorinated solvents [7]. Iron metal has been demonstrated as an effective and environmentally friendly reducing agent for converting nitro groups to corresponding amines in the synthetic pathway [5] [7].

Convergent Synthesis Strategy

A convergent synthetic approach has been developed where ribociclib can be synthesized through the coupling of two key fragments: the pyrrolo[2,3-d]pyrimidine moiety and the substituted pyridine moiety [7]. This strategy allows for parallel synthesis of both fragments, potentially improving overall process efficiency and reducing manufacturing time [7]. The pyrrolo[2,3-d]pyrimidine fragment can be synthesized from barbituric acid through a novel convergent route, while the pyridine fragment is prepared from protected piperazine and halo-substituted nitropyridine [7].

Optimization of Reaction Conditions and Yield

Temperature and Pressure Optimization

Critical reaction parameters have been systematically optimized to maximize yield and product quality [1] [12]. The deprotection step using hydrochloric acid in dichloromethane is typically conducted at room temperature for one hour, achieving yields of 98.0% to 98.8% depending on the specific acid employed [1]. Alternative deprotection conditions using phosphoric acid have been demonstrated to achieve comparable yields of 98.8% with maintained purity of 99.8% as determined by high-performance liquid chromatography area normalization [1].

Continuous Flow Process Development

A significant advancement in ribociclib manufacturing involves the implementation of continuous flow chemistry [4] [36] [37]. This approach represents a paradigm shift from traditional batch processing to end-to-end continuous manufacturing [36]. The continuous flow process consists of a two-step telescoped procedure with integrated in-line liquid-liquid extraction and semibatch crystallization [36] [37].

The continuous flow synthesis begins with the coupling of starting materials at a flow rate of 3.1 milliliters per minute, followed by residence in the first reactor for 3.2 minutes at 60 degrees Celsius [38]. The deprotection step involves the addition of aqueous hydrochloric acid at a flow rate of 5.6 milliliters per minute, with a residence time of 13.1 minutes at the same temperature [38]. This continuous process achieves a throughput of 0.85 grams per minute with steady purity of 95% [38].

Solvent System Optimization

Solvent selection plays a crucial role in reaction optimization and yield improvement [7]. The use of toluene and water in a biphasic system with cesium carbonate as base has been demonstrated to provide excellent yields in coupling reactions [7]. The reaction is typically conducted at 60 degrees Celsius for six hours, followed by ethyl acetate extraction and pH adjustment to achieve optimal product recovery [7].

For deprotection reactions, the concentration and type of acid significantly influence both yield and product purity [1]. The use of 2 molar hydrochloric acid for two hours, followed by pH adjustment with sodium hydroxide and ethyl acetate extraction, consistently provides high yields with excellent purity profiles [7].

Catalyst and Base Selection

The selection of appropriate bases and catalysts has been extensively studied to optimize reaction conditions [6] [7]. Lithium hexamethyldisilazide has emerged as an effective base for nucleophilic aromatic substitution reactions, providing high conversion rates while eliminating the need for transition metal catalysts [6]. This approach addresses both economic and environmental concerns associated with palladium-based catalysis systems [6].

Phase transfer catalysis using simple inorganic bases such as carbonates has been successfully implemented to improve reaction efficiency while reducing the use of organic bases [7]. This approach enhances the solubility of inorganic reagents in organic solvents under biphasic reaction conditions, leading to improved conversion rates and simplified purification procedures [7].

Quality Control Parameters and Regulatory Specifications

Analytical Method Validation

High-performance liquid chromatography methods have been extensively validated for ribociclib analysis according to International Council for Harmonisation guidelines [20] [21]. The optimized chromatographic conditions utilize a Symmetry octadecylsilane column with methanol and phosphate buffer at pH 4.2 in a 35:65 volume ratio [20]. The method demonstrates linearity over the range of 10-50 micrograms per milliliter with a regression coefficient of 0.999 [20] [23].

The retention time for ribociclib has been consistently observed at 3.02 minutes under standardized conditions [20] [21]. Method precision studies demonstrate percentage relative standard deviation values below 2%, confirming the reliability and reproducibility of the analytical approach [20] [21]. Accuracy studies show recovery percentages ranging from 100.1% to 100.4%, indicating excellent method performance [20] [23].

Purity Specifications and Limits

The established purity specifications for ribociclib require a minimum purity of 98.0% as determined by high-performance liquid chromatography [16]. Commercial analytical standards typically achieve purities of 99.57% or higher [20] [23]. The limits of detection and quantification have been established at 0.02 micrograms per milliliter and 0.066 micrograms per milliliter, respectively, demonstrating excellent analytical sensitivity [22].

For pharmaceutical formulations, the assay requirements specify that ribociclib content must be within 95.0% to 105.0% of the labeled amount [13]. Quality control testing includes dissolution testing with acceptance criteria defined for specific time points, typically at 30 and 45 minutes using validated analytical methods [13].

Regulatory Compliance Framework

The manufacturing process must comply with International Council for Harmonisation guidelines, particularly regarding impurity control and analytical method validation [13] [17]. For products intended for advanced cancer treatment, nitrosamine impurities are controlled according to specific regulatory frameworks, with established acceptable intake limits [17]. The European Medicines Agency has published specific guidance for ribociclib succinate, defining acceptable intake levels for nitrosamine impurities at 400 nanograms per day [17].

Impurity Profiling and Control

Comprehensive impurity profiling has identified several potential degradation products and process-related impurities [31] [32]. Major impurity classes include piperazine-related impurities, trityl-protected intermediates, and various synthetic byproducts [31]. Analytical methods have been developed to detect and quantify these impurities using high-performance liquid chromatography and mass spectrometry techniques [31].

Stability-indicating methods have been validated to assess ribociclib degradation under various stress conditions [32] [33]. Under acidic conditions, specific degradation pathways have been identified and characterized using tandem mass spectrometry [32] [35]. The major acidic degradation product has been structurally elucidated and subjected to in silico toxicity prediction studies [35].

Quality Control Testing Parameters

| Parameter | Specification | Method |

|---|---|---|

| Assay | 95.0% - 105.0% | High-Performance Liquid Chromatography [20] |

| Purity | ≥ 98.0% | High-Performance Liquid Chromatography [16] |

| Related Substances | Individual: ≤ 0.15%, Total: ≤ 0.5% | High-Performance Liquid Chromatography [31] |

| Limit of Detection | 0.02 μg/mL | High-Performance Liquid Chromatography [22] |

| Limit of Quantification | 0.066 μg/mL | High-Performance Liquid Chromatography [22] |

| Nitrosamine Impurities | ≤ 400 ng/day | Liquid Chromatography-Mass Spectrometry [17] |

Microbial Quality Standards

Microbial enumeration testing follows pharmacopeial guidelines for oral solid dosage forms [13]. The specifications require total aerobic microbial count not more than 100 colony-forming units per gram and total yeast and mold count not more than 50 colony-forming units per gram [13]. Specified microorganisms including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Salmonella species must be absent in 1 gram of product [13].

Structural Basis of Ribociclib-Cyclin-Dependent Kinase 4/6 Interactions

The molecular basis of ribociclib's inhibitory activity lies in its specific interactions with the adenosine triphosphate-binding cleft of cyclin-dependent kinase 4 and cyclin-dependent kinase 6 [1] [6] [3]. Ribociclib is an orally bioavailable small molecule inhibitor based on a pyrido[2,3-d]pyrimidin-7-one scaffold that has been optimized for selectivity toward cyclin-dependent kinase 4/6 [1] [7]. The compound binds competitively to the adenosine triphosphate cleft of both kinases, preventing adenosine triphosphate binding and subsequent kinase activation [1] [4] [8].

Structural analysis reveals that ribociclib's binding affinity is substantially enhanced in the presence of cyclin D, with all three cyclin-dependent kinase 4/6 inhibitors dissociating more than 99% of cyclin D-bound cyclin-dependent kinase 4 from capture matrices at therapeutic concentrations [3]. This finding indicates that ribociclib preferentially targets the active cyclin-dependent kinase 4/6-cyclin D complexes rather than the isolated kinases, which is consistent with its mechanism of action during active cell cycle progression [3]. The reduced affinity for unbound cyclin-dependent kinase 4 compared to cyclin-dependent kinase 4-cyclin D complexes suggests that the cyclin binding induces conformational changes that enhance ribociclib's binding affinity [3].

Molecular docking studies have provided detailed insights into the specific interactions between ribociclib and its target kinases. The compound's pyrimidine core structure forms critical hydrogen bonding interactions within the adenosine triphosphate-binding pocket [9] [10]. In the cyclin-dependent kinase 4 binding site, ribociclib forms three hydrogen bonds, including interactions between its carbonyl group and lysine 35, its amino group and isoleucine 12, and its oxygen atom and arginine 101 [9]. Similarly, in the cyclin-dependent kinase 6 binding site, ribociclib establishes hydrogen bonding interactions with valine 101 and aspartate 163, with the pyridine end of the molecule extending into a groove outside the binding pocket [9].

The structural basis for ribociclib's selectivity over other cyclin-dependent kinases involves specific amino acid residues and binding pocket characteristics that distinguish cyclin-dependent kinase 4/6 from other family members [11]. The compound's larger binding site side chains and greater lipophilicity compared to abemaciclib may reduce the number of off-target kinase adenosine triphosphate-binding pockets it can interact with [1]. Additionally, ribociclib does not form the conserved hydrogen bond with lysine 43 that is characteristic of less selective kinase inhibitors, contributing to its enhanced selectivity profile [1].

Crystal structure analysis of ribociclib bound to cyclin-dependent kinase 6 has revealed the molecular determinants of kinase selectivity [12]. The compound maintains a similar binding conformation in both cyclin-dependent kinase 4 and cyclin-dependent kinase 6 binding pockets, with the pyrimidine core occupying the adenosine triphosphate-binding site and the piperazine ring extending toward the solvent-accessible region [9] [10]. This binding mode is consistent with the compound's mechanism of competitive adenosine triphosphate inhibition and provides a structural framework for understanding its selectivity profile.

Impact on Cell Cycle Regulation (Retinoblastoma-E2F Pathway Modulation)

Ribociclib exerts its primary therapeutic effect through profound modulation of the retinoblastoma-E2F transcriptional pathway, which serves as a critical checkpoint for G1 to S phase transition in the cell cycle [1] [13] [14] [15]. The compound's mechanism of action centers on preventing the phosphorylation of the retinoblastoma protein by cyclin-dependent kinase 4/6, thereby maintaining the retinoblastoma protein in its hypophosphorylated, transcriptionally repressive state [14] [15] [16].

Under normal physiological conditions, mitogenic signaling leads to increased levels of D-type cyclins, which associate with cyclin-dependent kinase 4 or cyclin-dependent kinase 6 to form active complexes [1] [13] [17]. These activated cyclin D-cyclin-dependent kinase 4/6 complexes phosphorylate the retinoblastoma protein at multiple sites, including serine 807/811 and serine 795, leading to its functional inactivation [14] [15] [16]. Ribociclib treatment effectively blocks this phosphorylation cascade, as demonstrated by significant reductions in phosphorylated retinoblastoma protein levels at these critical sites [14] [15] [16].

The inhibition of retinoblastoma protein phosphorylation by ribociclib has profound downstream consequences for E2F-mediated transcription. In the hypophosphorylated state, the retinoblastoma protein maintains its binding to E2F transcription factors, preventing their release and subsequent transcriptional activation of S-phase genes [1] [13] [18] [15]. This sequestration of E2F transcription factors results in the transcriptional repression of numerous genes required for DNA synthesis and cell cycle progression [14] [15]. Studies have demonstrated that ribociclib treatment leads to remarkable decreases in the transcriptional levels of E2F target genes, including FOXM1, CCNE1, and MSH6, which are essential for S-phase entry and DNA replication [14] [15].

The impact of ribociclib on cell cycle regulation extends beyond simple G1/S arrest to include long-term effects on cellular proliferation capacity [19]. Prolonged treatment with ribociclib leads to downregulation of replisome components and impaired origin licensing, which can result in replication stress upon drug withdrawal [19]. This mechanism contributes to the compound's ability to induce lasting proliferative arrest even after treatment cessation, as cells that attempt to re-enter the cell cycle following extended ribociclib exposure often fail to complete DNA replication and undergo p53-dependent cell cycle exit [19].

The specificity of ribociclib's effects on the retinoblastoma-E2F pathway is evidenced by the differential responses observed in cancer cell lines with functional versus non-functional retinoblastoma protein [14] [15]. In cell lines with intact retinoblastoma protein signaling, ribociclib treatment results in dose-dependent reductions in phosphorylated retinoblastoma protein levels and corresponding decreases in E2F target gene expression [14] [15]. Conversely, in retinoblastoma-deficient cell lines, ribociclib fails to modulate these pathways, confirming that the compound's primary mechanism of action requires functional retinoblastoma protein signaling [14] [15].

The temporal dynamics of ribociclib's effects on the retinoblastoma-E2F pathway reveal a coordinated suppression of multiple pathway components. Within 24 hours of treatment, ribociclib induces significant reductions in both the mRNA and protein levels of E2F target genes, while simultaneously preventing retinoblastoma protein phosphorylation [14] [15]. This rapid response is consistent with the compound's direct inhibition of cyclin-dependent kinase 4/6 activity and demonstrates the tight coupling between kinase inhibition and transcriptional repression in the retinoblastoma-E2F pathway [14] [15].

Off-Target Kinase Inhibition and Signaling Cascade Effects

Despite its high selectivity for cyclin-dependent kinase 4/6, ribociclib exhibits several off-target interactions that contribute to its overall pharmacological profile [20] [3] [21]. The most significant off-target effect involves the P-glycoprotein transporter, where ribociclib demonstrates a complex interaction that includes both inhibition of efflux function and stimulation of ATPase activity [20]. Molecular docking studies reveal that ribociclib binds to the drug-substrate binding site of P-glycoprotein with a docking score of -271.06, forming electrostatic interactions between its N,N-dimethylamide cluster and glutamate 273 and glutamate 1129 residues [20].

The interaction with P-glycoprotein results in a 3.5-fold increase in basal ATPase activity with an EC50 value of 0.04 micromolar, indicating that ribociclib can stimulate the transporter's enzymatic function while simultaneously inhibiting its efflux capacity [20]. This dual effect leads to increased intracellular accumulation of P-glycoprotein substrates, such as doxorubicin and colchicine, potentially enhancing the efficacy of combination therapies [20]. Additionally, ribociclib treatment results in decreased P-glycoprotein expression levels in multidrug-resistant cancer cell lines, further contributing to the reversal of drug resistance [20].

Beyond P-glycoprotein interactions, ribociclib demonstrates minimal activity against other cyclin-dependent kinases, which is crucial for its therapeutic selectivity [1] [3] [21]. The compound shows no significant inhibition of cyclin-dependent kinase 9, unlike abemaciclib, which potently inhibits cyclin-dependent kinase 9 with an IC50 of 57 nanomolar [1] [5] [3]. This selectivity is particularly important because cyclin-dependent kinase 9 plays essential roles in transcriptional regulation and RNA polymerase II function, and its inhibition can lead to significant toxicities [5] [3].

The off-target kinase profile of ribociclib has been comprehensively evaluated using chemoproteomics approaches, revealing that the compound interacts with significantly fewer kinases than other cyclin-dependent kinase 4/6 inhibitors [1] [3]. In lung carcinoma cell lines and primary tumor samples, ribociclib demonstrated superior selectivity compared to palbociclib, interacting with less than half the number of kinases [1]. This enhanced selectivity profile translates to reduced off-target signaling cascade effects and potentially fewer adverse reactions in clinical applications [1] [3].

Analysis of ribociclib's effects on cellular signaling pathways reveals that the compound's primary impact occurs through the cyclin-dependent kinase 4/6-retinoblastoma pathway, with minimal disruption of other critical cellular processes [14] [15] [22]. Studies examining gene expression changes following ribociclib treatment have identified alterations in cyclin-dependent kinase 6 and MYH10 expression, along with increased expression of CDON and microRNA-141 [22] [23]. These changes appear to be secondary to the primary cyclin-dependent kinase 4/6 inhibition and may contribute to the compound's antiproliferative effects [22] [23].

The signaling cascade effects of ribociclib treatment extend to the regulation of cell cycle checkpoint proteins and DNA damage response pathways [19]. Prolonged exposure to ribociclib can lead to replication stress and activation of p53-dependent cell cycle exit mechanisms, particularly in cells that attempt to re-enter the cell cycle following extended growth arrest [19]. This effect is mediated through the downregulation of replication machinery components and impaired origin licensing, which can result in incomplete DNA replication and subsequent genomic instability [19].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Drug Indication

Kisqali is indicated for the treatment of women with hormone receptor (HR)�positive, human epidermal growth factor receptor 2 (HER2)�negative locally advanced or metastatic breast cancer in combination with an aromatase inhibitor or fulvestrant as initial endocrine-based therapy, or in women who have received prior endocrine therapy. In pre� or perimenopausal women, the endocrine therapy should be combined with a luteinising hormone�releasing hormone (LHRH) agonist.

Treatment of neuroblastoma

Livertox Summary

Drug Classes

Mechanism of Action

Absorption Distribution and Excretion

Wikipedia

2,3-Epoxybutane

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

palbociclib, ribociclib, and abemaciclib. Breast Cancer Res Treat. 2017

Nov;166(1):41-54. doi: 10.1007/s10549-017-4385-3. Epub 2017 Jul 24. Review.

PubMed PMID: 28741274.

2: Zangardi ML, Spring LM, Blouin GC, Bardia A. Ribociclib for post-menopausal

women with HR+/HER2- advanced or metastatic breast cancer. Expert Rev Clin

Pharmacol. 2017 Nov;10(11):1169-1176. doi: 10.1080/17512433.2017.1376653. Epub

2017 Sep 18. Review. PubMed PMID: 28875723.

3: Costa R, Costa RB, Talamantes SM, Helenowski I, Peterson J, Kaplan J, Carneiro

BA, Giles FJ, Gradishar WJ. Meta-analysis of selected toxicity endpoints of

CDK4/6 inhibitors: Palbociclib and ribociclib. Breast. 2017 Oct;35:1-7. doi:

10.1016/j.breast.2017.05.016. Epub 2017 Jun 12. Review. PubMed PMID: 28618307.

4: Tripathy D, Bardia A, Sellers WR. Ribociclib (LEE011): Mechanism of Action and

Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in

Various Solid Tumors. Clin Cancer Res. 2017 Jul 1;23(13):3251-3262. doi:

10.1158/1078-0432.CCR-16-3157. Epub 2017 Mar 28. Review. PubMed PMID: 28351928.

5: Curigliano G, Criscitiello C, Esposito A, Intra M, Minucci S. Pharmacokinetic

drug evaluation of ribociclib for the treatment of metastatic, hormone-positive

breast cancer. Expert Opin Drug Metab Toxicol. 2017 May;13(5):575-581. doi:

10.1080/17425255.2017.1318848. Epub 2017 Apr 21. Review. PubMed PMID: 28395543.

6: Barroso-Sousa R, Shapiro GI, Tolaney SM. Clinical Development of the CDK4/6

Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Breast Care (Basel). 2016

Jun;11(3):167-73. doi: 10.1159/000447284. Epub 2016 Jun 22. Review. PubMed PMID:

27493615; PubMed Central PMCID: PMC4960359.